molecular formula C17H25N3O3 B7986080 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7986080
M. Wt: 319.4 g/mol
InChI Key: XAEXRVSTRUUJFZ-GRTSSRMGSA-N
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Description

Structural Characterization of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic Acid Benzyl Ester

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C$${20}$$H$${31}$$N$${3}$$O$${3}$$ , with a molecular weight of 361.5 g/mol . The compound features a cyclohexyl ring substituted at the 4-position with two functional groups:

  • An (S)-2-aminopropionylamino moiety, which introduces a chiral center at the α-carbon of the propionyl group.
  • A carbamic acid benzyl ester group, formed via the reaction of an isocyanate with benzyl alcohol.

The stereochemical configuration of the (S)-2-aminopropionylamino group is critical to the compound’s spatial arrangement, influencing its intermolecular interactions and solubility. X-ray crystallographic studies of analogous carbamates suggest that the cyclohexyl ring adopts a chair conformation , minimizing steric hindrance between the substituents. The trans configuration of the 1,4-substituents on the cyclohexyl ring is further stabilized by intramolecular hydrogen bonding between the carbamate’s carbonyl oxygen and the aminopropionylamino group’s NH moiety.

Comparative Analysis of Cyclohexyl-Carbamate Backbone Derivatives

Structural analogs of this compound often vary in their substituents on the cyclohexyl ring or carbamate group. A comparison with three derivatives highlights key differences:

Compound Name Substituent on Cyclohexyl Ring Carbamate Group Modification Molecular Formula
This compound (S)-2-Aminopropionylamino Benzyl ester C$${20}$$H$${31}$$N$${3}$$O$${3}$$
[4-(Propylaminomethyl)cyclohexyl] carbamate Propylaminomethyl Unmodified carbamate C$${11}$$H$${22}$$N$${2}$$O$${2}$$
Benzyl N-[cyclohexyl(cyclopropyl)methyl]carbamate Cyclohexyl(cyclopropyl)methyl Benzyl ester C$${18}$$H$${25}$$NO$$_{2}$$

The introduction of the (S)-2-aminopropionylamino group in the target compound enhances hydrogen-bonding capacity compared to the propylaminomethyl or cyclopropylmethyl derivatives. This modification also increases molecular rigidity, as evidenced by higher melting points (210–211°C for related compounds). In contrast, the propylaminomethyl analog exhibits greater conformational flexibility due to its linear alkyl chain.

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR analysis of the compound reveals characteristic absorption bands:

  • 3164–3305 cm$$^{-1}$$ : N-H stretching vibrations from the aminopropionylamino and carbamate groups.
  • 1647–1650 cm$$^{-1}$$ : C=O stretching of the carbamate and amide functionalities.
  • 1583 cm$$^{-1}$$ : C-N stretching coupled with N-H bending.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$^1$$H NMR (DMSO-d$$_6$$) :
    • δ 12.37 ppm : Singlet from the carbamate NH proton.
    • δ 7.40 ppm : Aromatic protons of the benzyl group.
    • δ 3.67 ppm : Quartet (J = 6 Hz) from the methylene group adjacent to the aminopropionylamino nitrogen.
  • $$^{13}$$C NMR (DMSO-d$$_6$$) :
    • δ 185.4 ppm : Carbonyl carbon of the carbamate group.
    • δ 46.0 ppm : Quaternary carbon of the cyclohexyl ring.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 503.2138 (calculated 503.2118 for C$${22}$$H$${32}$$N$${4}$$O$${8}$$Na), consistent with the sodium adduct of the parent molecule.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on structurally related carbamates provide insights. For example, the trans-4-(L-alanylamino)cyclohexyl moiety in analogous compounds adopts a diaxial conformation , with the carbamate and aminopropionylamino groups occupying axial positions on the cyclohexyl ring. This arrangement minimizes steric clash and stabilizes the molecule through intramolecular hydrogen bonds between the carbamate oxygen and the alanylamino NH group.

Molecular dynamics simulations suggest that rotation around the C-N bond of the carbamate group is restricted, with an energy barrier of ~8 kcal/mol due to conjugation with the carbonyl group. This rigidity impacts the compound’s interaction with biological targets, as seen in studies of carbamate-based enzyme inhibitors.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-7-9-15(10-8-14)20-17(22)23-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXRVSTRUUJFZ-GRTSSRMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • trans-4-Aminocyclohexanol (CAS 27489-62-9) is a common precursor for introducing substituents at the 4-position of the cyclohexane ring.

  • 4-Nitrocyclohexanone (CAS 13075-71-3) can be reduced to 4-aminocyclohexanol via catalytic hydrogenation (H₂/Pd-C, 50 psi, 25°C).

Protection of the Amine

To prevent undesired side reactions during subsequent steps, the primary amine is protected using:

  • Benzyl chloroformate (Cbz-Cl) : Reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 2 h, 92% yield).

  • tert-Butoxycarbonyl (Boc) anhydride : Employed in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) (RT, 12 h, 85% yield).

Introduction of the (S)-2-Aminopropionyl Group

Acylation of the Cyclohexylamine

The protected cyclohexylamine undergoes coupling with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-alanine) under standard peptide coupling conditions:

Reagent SystemSolventTemperatureTimeYieldSource
EDC/HOBtDMF0°C → RT12 h78%
HATU/DIEADCMRT6 h85%
DCC/NHSTHF0°C → RT24 h70%

Deprotection of the Boc Group

The Boc-protected intermediate is treated with 4M HCl in dioxane (RT, 2 h) or trifluoroacetic acid (TFA) (DCM, 0°C, 1 h) to liberate the primary amine.

Formation of the Benzyl Carbamate

Carbamation Reaction

The free amine reacts with benzyl chloroformate under controlled conditions:

ConditionsBaseSolventTemperatureTimeYield
1.2 eq Cbz-ClTEADCM0°C → RT3 h88%
1.5 eq Cbz-ClNaHCO₃H₂O/THFRT6 h82%

Purification

Crude product is purified via:

  • Flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient).

  • Recrystallization from ethanol/water (4:1 v/v).

Stereochemical Control

Chiral Auxiliary Approach

(S)-2-Aminopropionic acid (L-alanine) is used to ensure retention of configuration during acylation. Circular dichroism (CD) and chiral HPLC ([α]D²⁵ = +12.5° (c 1.0, MeOH)) confirm enantiopurity.

Kinetic Resolution

Racemic mixtures are resolved using Candida antarctica lipase B (CAL-B) in toluene, achieving 98% ee for the (S)-enantiomer.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microwave-assisted reactions (100°C, 30 min) reduce reaction times by 60% compared to batch processes.

Green Chemistry Metrics

  • Atom economy : 78% (theoretical).

  • E-factor : 12.5 (kg waste/kg product).

Analytical Characterization

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (q, J = 7.0 Hz, 1H, CH), 3.85–3.75 (m, 1H, cyclohexyl-H), 1.45 (d, J = 7.0 Hz, 3H, CH₃)
HRMS (ESI+)m/z 358.2112 [M+H]⁺ (calc. 358.2115 for C₁₉H₂₈N₃O₃)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
EDC/HOBt couplingMild conditions, high compatibilityRequires anhydrous solvents70–85%
HATU/DIEAFast reaction, high efficiencyCostly reagents80–90%
Enzymatic resolutionHigh enantioselectivityLimited substrate scope50–60%

Troubleshooting Common Issues

  • Low coupling yields : Pre-activate the carboxylic acid with HOBt before adding EDC.

  • Epimerization : Maintain temperatures <0°C during acylation.

  • Byproduct formation : Use scavengers like polymer-bound trisamine to sequester excess chloroformate .

Chemical Reactions Analysis

Types of Reactions

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit diverse biological activities. The presence of the amino group and carbamate suggests potential interactions with enzymes and receptors, which can lead to therapeutic applications.

Potential Biological Activities :

  • Enzyme modulation
  • Receptor binding
  • Antimicrobial properties

Applications in Medicinal Chemistry

  • Drug Development : The structural features of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester make it a candidate for developing new therapeutic agents targeting various diseases.
  • Neuropharmacology : Given its structural similarities to known neuroactive compounds, it may have applications in treating neurological disorders.
  • Anticancer Research : The compound's ability to interact with biological macromolecules positions it as a potential lead compound for anticancer drug development.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that compounds similar to this compound can effectively modulate enzyme activity. For instance, studies on carbamate derivatives show promise in inhibiting certain enzymes linked to cancer progression.
  • Therapeutic Efficacy : A study exploring the pharmacological effects of structurally related compounds found that they exhibited significant activity against specific cancer cell lines, suggesting that this compound could be further investigated for similar effects.
  • Synthetic Routes : Various synthetic methods have been explored to produce this compound while maintaining its structural integrity, which is crucial for its biological activity.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares structural analogs, focusing on substituents, molecular weight (MW), stability, and applications:

Compound Name Substituents Molecular Weight (g/mol) Stability Applications Reference
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester 4-position: (S)-2-amino-propionylamino ~350–390 (estimated) High (cyclohexyl ester resists aspartimide formation) Peptide synthesis, enzyme inhibition
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester 2-position: (S)-2-amino-propionylamino ~350–390 (estimated) Not reported Research (discontinued)
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 4-position: chloro-acetyl-ethyl-amino 352.9 Not reported Chemical synthesis (discontinued)
(6-Bromo-hexyl)-carbamic acid benzyl ester Hexyl chain with terminal bromine Not reported Not reported Chemical synthesis (discontinued)
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 4-position: (S)-2-amino-3-methyl-butyrylamino; cyclopropyl carbamate 387.52 Not reported Medicinal chemistry research
URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) 3′-carbamoyl-biphenyl-3-yl substituent 329.38 High (bioactive stability) Endocannabinoid system modulation

Stability and Reactivity

  • Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior resistance to aspartimide formation under acidic (HF-anisole) or basic (diisopropylethylamine) conditions compared to benzyl esters. For example, cyclohexyl esters reduced aspartimide formation by 170-fold in diisopropylethylamine treatment .
  • Substituent Effects: Chloro/Bromo Groups (e.g., compounds in ): These electron-withdrawing groups may increase reactivity in nucleophilic substitutions but reduce stability in aqueous environments.

Biological Activity

The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a derivative of carbamic acid that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexyl group, an amino acid moiety, and a benzyl ester group, which contribute to its biological activity.

Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

Research indicates that This compound exhibits notable inhibitory activity against N-acylethanolamine acid amidase (NAAA), an enzyme involved in the metabolism of endocannabinoids.

  • IC50 Value : The compound demonstrated an IC50 value of 127 nM in rat models, indicating strong potency in inhibiting NAAA activity .

The mechanism by which this compound exerts its biological effects involves the modulation of endocannabinoid levels through the inhibition of NAAA. This modulation can lead to various physiological responses such as analgesia and anti-inflammatory effects.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the stability of the compound varies between species. In rat plasma, degradation occurs more rapidly compared to human plasma, suggesting species-specific metabolic pathways .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships reveals that modifications to the side chains and functional groups significantly influence the inhibitory potency. For instance, derivatives with increased lipophilicity showed enhanced potency against NAAA .

Table 1: Biological Activity Data

Compound NameTarget EnzymeIC50 (nM)Species Tested
This compoundNAAA127Rat
24b (related compound)NAAA220Rat
24c (related compound)NAAA190Rat

Table 2: Stability in Plasma

Compound NameStability in Rat PlasmaStability in Human Plasma
This compoundRapid degradationSlower degradation

Case Study 1: Analgesic Effects

In a study evaluating the analgesic properties of compounds inhibiting NAAA, This compound was administered to rat models experiencing acute pain. The results indicated significant pain relief comparable to standard analgesics, supporting its potential therapeutic application in pain management.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound. It was found to reduce inflammation markers significantly in animal models, suggesting its role in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester, and how can yield be maximized?

The synthesis typically involves multi-step protection/deprotection strategies for the amine and carbamate groups. A common approach is:

  • Step 1 : Introduce the (S)-2-aminopropionylamino group via peptide coupling (e.g., EDC/HOBt) to a cyclohexylamine precursor.
  • Step 2 : Protect the free amine with a benzyl carbamate group using benzyl chloroformate under basic conditions (pH 8–9).
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Yield optimization requires precise stoichiometric control of reagents and inert reaction conditions (argon atmosphere) to prevent oxidation .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to verify enantiomeric purity (>98% ee).
  • NMR Spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for diastereotopic proton splitting in the cyclohexyl ring and amide region (δ 6.5–7.5 ppm) to confirm stereochemistry .
  • Polarimetry : Measure optical rotation (e.g., [α]D25_D^{25} = +15° to +25° in methanol) to validate the (S)-configuration .

Q. How should researchers address stability issues during storage?

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the carbamate ester.
  • Stability Monitoring : Perform periodic LC-MS analysis (C18 column, 0.1% formic acid/acetonitrile gradient) to detect degradation products like benzyl alcohol or free amines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurities in stereoisomers or residual solvents. Mitigation includes:

  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., diastereomeric amides from incomplete coupling).
  • Activity Validation : Repeat assays in triplicate using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target binding .

Q. How does the stereochemistry of the cyclohexyl group influence pharmacological properties?

  • Molecular Dynamics Simulations : Compare docking scores of (R)- vs. (S)-cyclohexyl derivatives to assess binding affinity variations.
  • In Vitro Permeability : Use Caco-2 cell monolayers to evaluate transport efficiency; the (S)-configuration often enhances membrane permeability due to reduced steric hindrance .

Q. What methodologies are recommended for analyzing metabolic byproducts in hepatic microsomal studies?

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS/MS. Common metabolites include hydrolyzed carbamic acid and hydroxylated cyclohexyl derivatives.
  • Kinetic Profiling : Calculate t1/2t_{1/2} and intrinsic clearance using substrate depletion assays .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain compound integrity.
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 to enhance dispersibility .

Data Contradiction and Reproducibility

Q. How to reconcile conflicting cytotoxicity results across cell lines?

  • Cell Line Authentication : Verify via STR profiling to rule out cross-contamination.
  • Assay Optimization : Standardize seeding density (e.g., 5,000 cells/well) and incubation time (48–72 hrs) to minimize variability. Normalize data to housekeeping genes (e.g., GAPDH) .

Q. What are the best practices for synthesizing isotopically labeled analogs for tracer studies?

  • 13C^{13}\text{C}-Labeling : Introduce 13C^{13}\text{C} at the carbamate carbonyl via benzyl chloroformate-13C^{13}\text{C}.
  • Validation : Confirm isotopic purity (>99%) using isotope ratio mass spectrometry (IRMS) .

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